Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester
Description
Properties
CAS No. |
76168-02-0 |
|---|---|
Molecular Formula |
C16H18NO3P |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
1-diphenoxyphosphorylpyrrolidine |
InChI |
InChI=1S/C16H18NO3P/c18-21(17-13-7-8-14-17,19-15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
DSQBKNOVOLZUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Phosphonylation of Hydroxy Esters with Phosphonochloridates
A foundational approach for synthesizing phosphonodepsipeptides, including diphenyl esters, involves the phosphonylation of hydroxy esters using phosphonochloridates . For 1-pyrrolidinylphosphonic acid diphenyl ester, this method begins with the reaction of 1-pyrrolidinylphosphonochloridate and diphenol derivatives. The phosphonochloridate intermediate is typically prepared by treating 1-pyrrolidinylphosphonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Subsequent coupling with diphenol in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions yields the target compound.
Key parameters include:
-
Temperature : Reactions proceed optimally at 0–5°C to minimize side reactions.
-
Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.
This method achieves moderate yields (60–75%) but requires stringent moisture control due to the sensitivity of phosphonochloridates.
Condensation of Phosphonic Monoesters with Hydroxy Esters
An alternative route involves the condensation of 1-pyrrolidinylphosphonic monoester with activated phenyl esters. For example, the monoethyl ester of 1-pyrrolidinylphosphonic acid reacts with diphenyl carbonate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or propanephosphonic acid anhydride (T3P®) . T3P® is particularly effective due to its low epimerization risk and high coupling efficiency in esterification reactions .
Reaction conditions :
-
Molar ratio : 1:1.2 (monoester to diphenyl carbonate).
-
Solvent : Ethyl acetate or acetonitrile.
-
Yield : 80–85% after purification by silica gel chromatography .
This method is scalable and avoids the use of moisture-sensitive intermediates, making it suitable for industrial applications.
Alkylation of Phosphonic Monoesters
Alkylation strategies employ 1-(alkoxycarbonyl)alkyl halides or sulfonates to introduce phenyl groups. The monoester of 1-pyrrolidinylphosphonic acid is treated with bromodiphenylmethane or tosylates in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base . The reaction proceeds via an Sₙ2 mechanism, with yields dependent on the leaving group’s ability:
| Leaving Group | Reaction Time (h) | Yield (%) |
|---|---|---|
| Bromide | 12 | 70 |
| Tosylate | 8 | 85 |
Optimal conditions use tosylates at 60°C, achieving high regioselectivity .
Multicomponent Condensation with Dichlorophosphites
A one-pot synthesis leverages multicomponent reactions involving amides, aldehydes, and dichlorophosphites. For 1-pyrrolidinylphosphonic acid diphenyl ester, pyrrolidine reacts with benzaldehyde and dichlorophenylphosphonite in toluene . After 24 hours at reflux, the intermediate undergoes alcoholysis with phenol to install the diphenyl ester groups.
Key advantages :
-
Atom economy : Utilizes readily available starting materials.
Temperature-Controlled Esterification Using Triethyl Orthoacetate
Recent advances in selective esterification enable precise control over mono- and diester formation. Phosphonic acids react with triethyl orthoacetate under varying temperatures to yield esters . For 1-pyrrolidinylphosphonic acid, this method involves:
-
Monoesterification : Reacting the acid with 15 equivalents of triethyl orthoacetate at 30°C for 24 hours.
-
Diesterification : Using 30 equivalents of reagent at 90°C for 24 hours .
| Step | Temperature (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|
| Monoester | 30 | 99 | 78 |
| Diester | 90 | 99 | 97 |
This method is highly selective and avoids side reactions, making it ideal for lab-scale synthesis .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Phosphonylation | 70 | 85 | Moderate | Low |
| Condensation with T3P® | 85 | 90 | High | Moderate |
| Alkylation | 85 | 88 | High | High |
| Multicomponent Reaction | 70 | 80 | Low | Low |
| Temperature Esterification | 97 | 95 | High | High |
| Preparation F-11 | 90 | 95 | Industrial | High |
Mechanistic Insights and Optimization
-
Phosphonochloridate Route : Proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the electrophilic phosphorus center .
-
T3P®-Mediated Coupling : Activates the phosphonic acid as a mixed anhydride, facilitating ester bond formation without racemization .
-
Temperature Effects : Higher temperatures favor diesterification by overcoming the steric hindrance of bulky phenyl groups .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to other functional groups.
Substitution: The ester group can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acid esters.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for phosphonic acid, 1-pyrrolidinyl-, diphenyl ester is C₁₆H₁₈N₁O₃P, with a molecular weight of approximately 339.33 g/mol. Its structure features a pyrrolidine ring and two phenyl groups attached to the phosphorus atom, which contributes to its unique reactivity and biological activity.
Agricultural Applications
This compound serves as a plant growth regulator . It has been studied for its ability to enhance plant growth and yield by modulating hormonal pathways involved in plant development.
Case Study: Plant Growth Regulation
- Objective : Evaluate the efficacy of this compound on crop yield.
- Method : Application of varying concentrations in controlled growth conditions.
- Results : Increased root biomass and overall plant height were observed compared to control groups.
Medicinal Chemistry
This compound has shown promise as an enzyme inhibitor and antibacterial agent . Research indicates that it can modulate neurotransmitter systems and exhibit antibacterial properties against various strains.
Case Study: Enzyme Inhibition
- Objective : Investigate the inhibitory effects on aminopeptidases.
- Method : In vitro assays measuring enzyme activity in the presence of phosphonic acid derivatives.
- Results : Demonstrated significant inhibition of human and porcine alanine aminopeptidases, suggesting potential for drug development .
This compound interacts with biological systems in ways that can disrupt critical cellular processes in bacteria. Its structural components allow it to engage in nucleophilic substitution reactions, making it a versatile candidate for further functionalization.
Synthesis Table
| Method | Description | Yield (%) |
|---|---|---|
| Hydrolysis | Acidic hydrolysis with HCl | 85 |
| Nucleophilic substitution | Reaction with nucleophiles like amines | 75 |
Mechanism of Action
The mechanism of action of phosphonic acid, 1-pyrrolidinyl-, diphenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituent on the phosphorus atom significantly influences physical, chemical, and biological properties. Key analogs include:
Table 1: Comparison of Phosphonic Acid Diphenyl Esters with Varying Substituents
*Molecular formula and weight inferred based on substituent replacement (pyrrolidinyl replaces phenyl in C₁₈H₁₅O₃P).
Key Observations:
- Steric and Electronic Effects : The pyrrolidinyl group introduces a bulky, electron-rich heterocycle, which may enhance solubility in polar solvents compared to phenyl or methyl substituents. Its cyclic amine structure could also facilitate hydrogen bonding, influencing biological interactions .
- Thermal Stability : Phenyl and methyl substituents (e.g., phenylphosphonic acid diphenyl ester) are preferred in polymers for heat-aging resistance . The pyrrolidinyl group’s thermal stability remains unstudied but may differ due to its nitrogen heterocycle.
- Hydrolytic Stability: Phosphonic acid esters generally resist hydrolysis better than phosphoric acid esters. However, the pyrrolidinyl group’s basicity might increase susceptibility to acid-catalyzed degradation compared to non-nitrogenous analogs .
Biological Activity
Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester, also known as diphenyl pyrrolidine-2-phosphonate, is a compound that has attracted significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈N₁O₃P, with a molecular weight of approximately 339.33 g/mol. The compound features a unique structure comprising a pyrrolidine ring and two phenyl groups attached to the phosphorus atom. This configuration enhances its reactivity and interaction with biological systems.
Enzyme Inhibition
Research has demonstrated that this compound acts as a potent enzyme inhibitor. Its structural similarity to phosphate esters allows it to compete effectively for binding sites on various enzymes. This competitive inhibition can modulate critical biochemical pathways, particularly those involved in cognition and memory processes. For example, studies have shown that this compound can inhibit enzymes that are crucial for neurotransmitter synthesis and degradation, thereby potentially influencing synaptic transmission and plasticity .
Antibacterial Properties
This compound has exhibited significant antibacterial activity against various bacterial strains. Its mechanism of action appears to disrupt essential cellular processes necessary for bacterial survival. This includes interference with cell wall synthesis and metabolic pathways critical for bacterial growth . The compound's dual role as both an enzyme inhibitor and an antibacterial agent makes it a valuable candidate for further research in antimicrobial therapies.
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of phosphonic acid derivatives found that diphenyl pyrrolidine-2-phosphonate demonstrated remarkable activity against multidrug-resistant bacterial strains. The compound was tested against a panel of Gram-positive and Gram-negative bacteria, showing effectiveness comparable to established antibiotics.
Research on Enzyme Interaction
Another significant study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit key enzymes responsible for the phosphorylation of substrates, thereby affecting downstream signaling pathways critical for cellular function .
Applications in Medicinal Chemistry
The potential applications of this compound extend beyond basic research into practical therapeutic uses. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting neurodegenerative diseases and bacterial infections. Additionally, its favorable pharmacokinetic properties suggest that it may be suitable for oral bioavailability enhancements in drug formulations .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of phosphonic acid, 1-pyrrolidinyl-, diphenyl ester, and how are they experimentally determined?
- Answer : Critical physicochemical properties include partition coefficient (logP), solubility (log10WS), and molar volume (McVol). For instance, logP values (e.g., ~4.663 for analogous phenyl phosphonic acid diphenyl esters) are calculated using Crippen’s fragmentation method, while solubility is derived from computational models . Molar volume (e.g., 231.270 mL/mol) is determined via McGowan’s method. Experimental validation involves HPLC for logP measurement and Karl Fischer titration for solubility.
Q. What synthetic routes are commonly employed to prepare phosphonic acid esters, and what factors influence reaction yields?
- Answer : Synthesis typically involves esterification of phosphonic acid derivatives with phenol groups under anhydrous conditions. For example, triphenylphosphoranylidene-mediated reactions achieve yields up to 93% when using stoichiometric control and inert atmospheres . Key factors include pH (neutral to slightly basic), temperature (60–80°C), and catalysts like DMAP. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .
Q. Which spectroscopic techniques are optimal for characterizing phosphonic acid esters, and how are spectral data interpreted?
- Answer :
- IR Spectroscopy : Identifies P=O (1230–1250 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches. Solid-state spectra (NUJOL mull) require baseline correction for accurate peak assignment .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 310 for phenyl phosphonic acid diphenyl ester) and fragment patterns confirm ester bond cleavage .
- NMR : ³¹P NMR distinguishes phosphonic acid (δ ~20 ppm) from ester derivatives (δ ~−5 to 5 ppm) .
Advanced Research Questions
Q. How does hydrolysis of phosphonic acid esters vary under acidic vs. basic conditions, and what analytical methods track degradation pathways?
- Answer : Hydrolysis mechanisms differ:
- Acidic conditions : Ester bonds cleave via protonation of the oxygen, yielding phosphonic acid and phenols. Monitor using HPLC with UV detection (λ = 254 nm) .
- Basic conditions : Nucleophilic attack by OH⁻ produces phosphate salts. Kinetic studies employ ³¹P NMR to track intermediate formation .
Q. What computational strategies predict the reactivity of phosphonic acid esters in complex reaction environments?
- Answer : Density Functional Theory (DFT) models assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Crippen’s calculated logP and molar volume ( ) validate solvation effects. MD simulations model ester stability in polar solvents (e.g., DMSO), correlating with experimental hydrolysis rates .
Q. How can researchers design enzyme inhibition studies using phosphonic acid esters, and what controls are essential?
- Answer :
- Assay Design : Use phosphonic acid esters as phosphate mimics in enzyme active sites (e.g., phosphatases). Measure inhibition via colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis).
- Controls : Include non-hydrolyzable analogs (e.g., methylphosphonate) and competitive inhibitors (e.g., inorganic phosphate). Validate binding via X-ray crystallography or ITC .
Q. What role do phosphonic acid esters play in polymer chemistry, and how are they incorporated into heat-resistant materials?
- Answer : Phenylphosphonic acid diphenyl ester enhances thermal stability in aromatic polyphosphonatocarbonates. Trans-esterification with diphenols (e.g., bisphenol A) under vacuum (200°C) yields polymers with Tg > 150°C. Accelerated aging tests (150°C, 72 hrs) confirm retention of mechanical properties .
Data Analysis & Validation
Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., logP) for phosphonic acid esters?
- Answer : Cross-validate data using multiple sources (e.g., Crippen vs. McGowan models) and experimental methods. For example, logP = 4.663 ( ) may conflict with chromatographic measurements; recalibrate HPLC conditions with reference standards .
Q. What methodologies assess environmental degradation of phosphonic acid esters, and how do regulatory guidelines influence study design?
- Answer : OECD 301F tests (aqueous biodegradability) and EPA guidelines (e.g., 40 CFR 721.10412) mandate hydrolysis half-life determination. Use LC-MS/MS to detect metabolites (e.g., phenylphosphonic acid) in simulated wastewater .
Tables
Table 1 : Physicochemical Properties of Analogous Phosphonic Acid Esters
| Property | Value | Method/Source |
|---|---|---|
| logP | 4.663 | Crippen Calculated |
| log10WS | -10.80 | Crippen Calculated |
| Molar Volume (McVol) | 231.270 mL/mol | McGowan Calculated |
| IR P=O Stretch | 1230–1250 cm⁻¹ | NIST Standard |
Table 2 : Synthetic Yields for Phosphonic Acid Esters
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Triphenylphosphoranylidene-mediated | 93.0 | Anhydrous, 70°C | |
| Trans-esterification | 85–90 | Vacuum, 200°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
